molecular formula C19H19N3O4S B2581595 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(3-methylphenylsulfonamido)acetamide CAS No. 2034580-06-6

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(3-methylphenylsulfonamido)acetamide

Cat. No. B2581595
CAS RN: 2034580-06-6
M. Wt: 385.44
InChI Key: XJWUWPQOKUDSNO-UHFFFAOYSA-N
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Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(3-methylphenylsulfonamido)acetamide, also known as FP1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FP1 belongs to the class of sulfonamide compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Agricultural Bioactivity

A study highlighted the synthesis of polysubstituted pyridine derivatives, including compounds structurally related to the chemical , demonstrating fungicidal and herbicidal activities. This suggests potential agricultural applications for these types of compounds (Li Zheng & W. Su, 2005).

Antifungal Activities

Another research focused on N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides, closely related to the chemical , and found them to have significant antifungal activities against pathogens like Candida albican and Aspergillus niger, presenting a potential therapeutic application (D. I. Ugwu & U. Okoro, 2014).

Anticancer Properties

In the realm of cancer research, derivatives of similar compounds were synthesized, showing remarkable anticancer effects and reduced toxicity. This suggests the chemical could have implications in developing anticancer agents with lower side effects (Xiao-meng Wang et al., 2015).

Metabolic Stability Improvement

A related compound exhibited strong inhibitory activity against specific enzymes in vitro and in vivo. Modifications were explored to improve its metabolic stability, indicating the chemical's potential for developing stable therapeutic agents (Markian M Stec et al., 2011).

properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-[(3-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-14-4-2-5-16(10-14)27(24,25)22-13-19(23)21-12-15-7-8-17(20-11-15)18-6-3-9-26-18/h2-11,22H,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWUWPQOKUDSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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